molecular formula C23H23N3O2S B11430988 3-(4-ethylphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-ethylphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11430988
M. Wt: 405.5 g/mol
InChI Key: DMYQWAIZUDQUIQ-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyrido[2,1-b][1,3,5]thiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both ethylphenyl and methoxyphenyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrido[2,1-b][1,3,5]thiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,1-b][1,3,5]thiadiazine core.

    Introduction of the Ethylphenyl and Methoxyphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, often using reagents such as ethylbenzene and methoxybenzene.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

3-(4-ethylphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific substitution pattern and the presence of both ethylphenyl and methoxyphenyl groups

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

3-(4-ethylphenyl)-8-(3-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C23H23N3O2S/c1-3-16-7-9-18(10-8-16)25-14-26-22(27)12-20(21(13-24)23(26)29-15-25)17-5-4-6-19(11-17)28-2/h4-11,20H,3,12,14-15H2,1-2H3

InChI Key

DMYQWAIZUDQUIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC(=CC=C4)OC

Origin of Product

United States

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